N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide
Description
N-[2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide is a synthetic amide derivative featuring a 2,5-dimethylfuran-3-yl group linked via a hydroxyethyl chain to a 2,2-dimethylpropanamide backbone. Its synthesis likely involves coupling reactions, as seen in structurally related compounds (e.g., ).
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-8-6-10(9(2)17-8)11(15)7-14-12(16)13(3,4)5/h6,11,15H,7H2,1-5H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJQWFZLAYAXHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide typically involves the reaction of 2,5-dimethylfuran with appropriate reagents to introduce the hydroxyethyl and propanamide groups. One common method involves the use of aldol condensation followed by hydrogenation and cyclization . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyethyl group can participate in hydrogen bonding, while the furan ring may engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Core Amide Backbone Comparison
The 2,2-dimethylpropanamide group is a shared feature with N-(4-iodo(3-pyridyl))-2,2-dimethylpropanamide (). Key differences include:
- Aromatic substituent : The target compound’s 2,5-dimethylfuran-3-yl group contrasts with the pyridyl-iodo substituent in ’s compound. Furan rings exhibit lower polarity and metabolic stability compared to pyridine, influencing solubility and bioavailability.
- Synthetic yield : reports a 70% yield for its compound, suggesting efficient coupling methodologies that may apply to the target molecule’s synthesis.
Hydroxyethyl vs. Hydroxyacetyl Motifs
The hydroxyethyl chain in the target compound differs from the hydroxyacetyl groups in ’s fluorophenyl derivatives. For example, 2-(3,5-difluorophenyl)-2-hydroxy-acetic acid is coupled to aromatic amines in , yielding compounds with high enantiomeric purity (>98% ee) via chiral chromatography. This highlights:
Furan vs. Heteroaromatic Rings
Compared to pyridine- or pyrazine-containing amides (), the furan ring in the target compound offers distinct electronic properties:
- Metabolic stability : Furans are prone to oxidative metabolism, whereas pyridine derivatives (e.g., ’s compound) may exhibit longer half-lives.
Research Findings and Implications
Biological Activity
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide is a synthetic compound that integrates a 2,5-dimethylfuran moiety with a hydroxyethyl group and an amide structure. This unique combination suggests potential applications in various fields, including pharmaceuticals and biofuels. Understanding the biological activity of this compound is crucial for exploring its therapeutic potential and applications.
Molecular Formula and Weight
- Molecular Formula : C14H23NO2
- Molecular Weight : 237.34 g/mol
Structural Features
The compound features:
- A 2,5-dimethylfuran ring, which is known for its potential as a biofuel and in pharmaceuticals due to its favorable chemical properties.
- A hydroxyethyl group , enhancing solubility and reactivity.
- An amide bond , which can influence biological activity through hydrogen bonding and structural stability.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,5-Dimethylfuran | Furan ring with two methyl groups | Potential biofuel; exhibits antimicrobial properties |
| N-(2-hydroxyethyl) derivatives | Hydroxyethyl group | Anticonvulsant activity in animal models |
| Sulfonamide derivatives | Contains sulfonamide group | Antibacterial properties; used in various pharmaceuticals |
Antimicrobial Properties
Research indicates that compounds with similar furan structures exhibit significant antimicrobial activities. For instance, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) demonstrated broad-spectrum antimicrobial effectiveness against various pathogens without hemolytic effects on human erythrocytes . This suggests that this compound may possess similar antimicrobial properties due to the presence of the furan ring.
Anticonvulsant Activity
Studies on related compounds have shown promising anticonvulsant effects. For example, N-(2-hydroxyethyl) cinnamamide derivatives exhibited effective doses in seizure models . Given the structural similarities, it is plausible that this compound could also demonstrate anticonvulsant properties.
The biological activity of this compound may be attributed to its ability to interact with cellular pathways through:
- Hydrogen bonding facilitated by the hydroxyethyl group.
- Amide interactions , which can stabilize conformations conducive to biological activity.
- The furan moiety's potential to participate in redox reactions or act as an electron donor.
Synthesis and Biological Evaluation
Research into the synthesis of related compounds has shown that optimizing reaction conditions can enhance yield and purity, which is critical for evaluating biological activity. Future studies should focus on synthesizing this compound under controlled conditions to assess its biological properties accurately.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
